9-Ethoxy-9-ethynyl-9H-fluorene
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Overview
Description
It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features both ethoxy and ethynyl functional groups attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-9-ethynyl-9H-fluorene typically involves the functionalization of fluorene derivatives. One common method includes the ethynylation of 9-ethoxyfluorene using ethynylating agents under specific reaction conditions. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Ethoxy-9-ethynyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new fluorene derivatives with different functional groups.
Scientific Research Applications
9-Ethoxy-9-ethynyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: Incorporated into polymers and copolymers to enhance their mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 9-ethoxy-9-ethynyl-9H-fluorene depends on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. The ethynyl group can participate in π-π stacking interactions, enhancing the material’s conductivity and stability. In biological applications, the compound’s fluorescent properties can be used to track and visualize biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
9-Ethynyl-9H-fluorene: Lacks the ethoxy group, which may affect its solubility and reactivity.
9-Ethoxy-9H-fluorene:
Uniqueness
9-Ethoxy-9-ethynyl-9H-fluorene is unique due to the presence of both ethoxy and ethynyl groups, which confer distinct electronic and steric properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
713130-37-1 |
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Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
9-ethoxy-9-ethynylfluorene |
InChI |
InChI=1S/C17H14O/c1-3-17(18-4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h1,5-12H,4H2,2H3 |
InChI Key |
BQLFVEAQOCDGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=CC=CC=C2C3=CC=CC=C31)C#C |
Origin of Product |
United States |
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